molecular formula C8H5BrN2O2 B14795289 2-Amino-3-bromo-4-cyanobenzoic acid

2-Amino-3-bromo-4-cyanobenzoic acid

Katalognummer: B14795289
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: UHTRZRWPAFWBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-bromo-4-cyanobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a bromine atom, and a cyano group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 2-amino-4-cyanobenzoic acid, using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-bromo-4-cyanobenzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is 2-Amino-3-bromo-4-aminobenzoic acid.

    Oxidation: The major product is 2-Nitro-3-bromo-4-cyanobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromo-4-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and biochemical pathways.

Wirkmechanismus

The mechanism of action of 2-Amino-3-bromo-4-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-bromo-4-cyanobenzoic acid can be compared with other substituted benzoic acids, such as:

  • 2-Amino-4-bromo-5-cyanobenzoic acid
  • 2-Amino-3-chloro-4-cyanobenzoic acid
  • 2-Amino-3-bromo-5-cyanobenzoic acid

Uniqueness

The unique combination of amino, bromo, and cyano groups in this compound imparts distinct chemical reactivity and properties, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form various derivatives highlights its versatility compared to similar compounds.

Eigenschaften

Molekularformel

C8H5BrN2O2

Molekulargewicht

241.04 g/mol

IUPAC-Name

2-amino-3-bromo-4-cyanobenzoic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-4(3-10)1-2-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)

InChI-Schlüssel

UHTRZRWPAFWBGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C#N)Br)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.